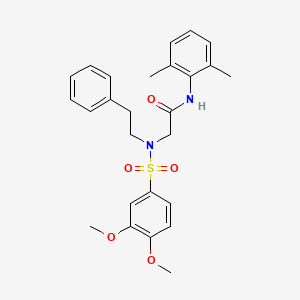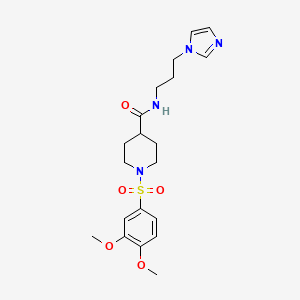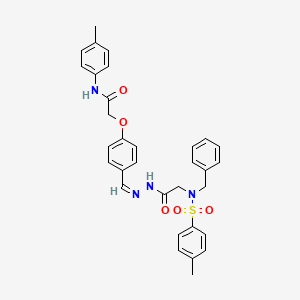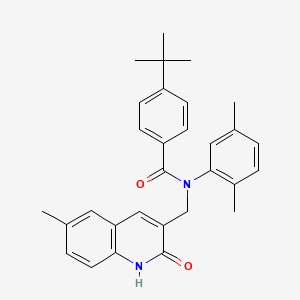
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide selectively inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in the inhibition of neuronal excitability and the modulation of synaptic transmission, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to enhance learning and memory, and to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the modulation of GABAergic neurotransmission, which plays a critical role in the regulation of neuronal excitability and synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, including its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also some limitations to its use in lab experiments, including its relatively high cost, its potential for off-target effects, and the need for careful dosing and monitoring to avoid toxicity.
Orientations Futures
There are several future directions for research on N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, including the development of more selective and potent GABA-AT inhibitors, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a research tool may provide new insights into the role of GABAergic neurotransmission in various physiological and pathological processes, and may lead to the development of novel treatments for neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclopentyl-4-aminobutanamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity and yield.
Applications De Recherche Scientifique
N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated that N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can increase the levels of GABA in the brain and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. Clinical studies have shown that N-cyclopentyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is safe and well-tolerated in humans, and has potential as a novel treatment for refractory epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-15-10-5-4-9-14(15)18-20-17(24-21-18)12-6-11-16(22)19-13-7-2-3-8-13/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOZEDIRMUDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)





![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)

![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)


